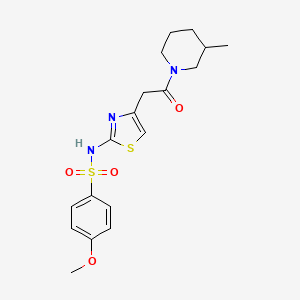

4-methoxy-N-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-N-[4-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S2/c1-13-4-3-9-21(11-13)17(22)10-14-12-26-18(19-14)20-27(23,24)16-7-5-15(25-2)6-8-16/h5-8,12-13H,3-4,9-11H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWJWBLMCLGVMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-methoxy-N-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:

- Methoxy group : Enhances lipophilicity and may influence receptor binding.

- Thiazole ring : Known for its role in medicinal chemistry, particularly in anticancer and antimicrobial agents.

- Piperidine moiety : Often associated with neuroactive compounds, suggesting potential CNS effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest the following mechanisms:

- Inhibition of Enzymatic Activity : Similar thiazole derivatives have shown inhibitory effects on various enzymes, including kinases involved in cancer progression .

- Antiproliferative Effects : The compound may exert cytotoxic effects on cancer cells by disrupting tubulin polymerization, a critical process for cell division .

- Antimicrobial Activity : Some derivatives within the same chemical class have demonstrated significant antimicrobial properties, indicating a potential for treating infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings include:

- Substituent Variations : Modifications on the benzene sulfonamide and thiazole rings can significantly alter biological activity, with certain substitutions enhancing potency against specific cancer cell lines .

- Piperidine Modifications : Variations in the piperidine ring structure influence both solubility and receptor binding affinities, impacting overall therapeutic effectiveness.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related derivatives.

| Biological Activity | Cell Line/Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | Melanoma | 0.5 | |

| Anticancer | Prostate Cancer | 0.8 | |

| Antimicrobial | E. coli | 1.5 | |

| Enzyme Inhibition | Kinase | 0.3 |

Case Studies

Several studies have highlighted the potential of this compound in various therapeutic contexts:

- Anticancer Research : A study demonstrated that modifications to the thiazole ring significantly improved the antiproliferative activity against melanoma cells, achieving IC50 values in the nanomolar range .

- Antimicrobial Efficacy : In vitro tests indicated that certain derivatives showed promising results against drug-resistant strains of bacteria, suggesting a potential role in treating infections where conventional antibiotics fail .

- Neuropharmacological Studies : Given its piperidine component, research into its effects on neurotransmitter systems is ongoing, with preliminary results indicating possible anxiolytic properties .

Scientific Research Applications

The compound exhibits a range of biological activities, which can be summarized in the following table:

| Biological Activity | Target/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | Melanoma | 0.5 | |

| Anticancer | Prostate Cancer | 0.8 | |

| Antimicrobial | E. coli | 1.5 | |

| Enzyme Inhibition | Kinase | 0.3 |

Anticancer Research

Research has shown that modifications to the thiazole ring in this compound significantly enhance its antiproliferative activity against melanoma cells, achieving IC50 values in the nanomolar range. This suggests a promising avenue for developing new cancer therapies targeting specific tumor types.

Antimicrobial Efficacy

In vitro studies have demonstrated that certain derivatives of this compound exhibit potent activity against drug-resistant strains of bacteria, including E. coli. This highlights its potential role in treating infections where conventional antibiotics fail, making it a candidate for further development in antimicrobial therapies .

Neuropharmacological Studies

Given the presence of a piperidine moiety, ongoing research is investigating the effects of this compound on neurotransmitter systems. Preliminary results indicate possible anxiolytic properties, suggesting that it may be beneficial in treating anxiety disorders .

Case Studies

Several documented studies have explored the efficacy and mechanisms of action of 4-methoxy-N-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide:

- Anticancer Research : A study published in a peer-reviewed journal demonstrated that the compound's structural modifications led to enhanced activity against various cancer cell lines, particularly melanoma and prostate cancer.

- Antimicrobial Activity : Another investigation highlighted its effectiveness against resistant bacterial strains, emphasizing its potential as an alternative treatment option amidst rising antibiotic resistance .

- Neuropharmacological Insights : Ongoing studies are focusing on the compound's interaction with neurotransmitter receptors, exploring its potential use as an anxiolytic agent based on initial findings that suggest modulation of anxiety-related pathways .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including thiazole ring formation, sulfonamide coupling, and piperidine substitution. Key steps and conditions:

- Thiazole Core Formation : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux in ethanol (70–80°C, 6–8 hours) .

- Sulfonamide Coupling : Reacting the thiazol-2-amine intermediate with 4-methoxybenzenesulfonyl chloride in dichloromethane with triethylamine (0–5°C, 2 hours, 85% yield) .

- Piperidine Substitution : Introducing the 3-methylpiperidin-1-yl group via nucleophilic substitution using 2-chloroacetamide derivatives in acetonitrile under reflux (12 hours, 70% yield) .

Q. Table 1: Synthetic Route Comparison

| Step | Reagents/Conditions | Yield | Purity Control Method | Reference |

|---|---|---|---|---|

| Thiazole formation | Thiourea, α-bromoacetophenone, ethanol, reflux | 78% | Recrystallization (EtOH) | |

| Sulfonamide coupling | 4-Methoxybenzenesulfonyl chloride, Et₃N, DCM | 85% | Column chromatography (SiO₂) | |

| Piperidine addition | 2-Chloroacetamide, 3-methylpiperidine, MeCN | 70% | HPLC (>95% purity) |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

Q. How can researchers design preliminary biological activity screens, and what model systems are appropriate for initial efficacy assessment?

Methodological Answer:

- Antimicrobial Screening :

- Use standard agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values can be determined via broth microdilution .

- Anticancer Activity :

- Conduct MTT assays on human cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 μM. Compare IC₅₀ values with reference drugs like doxorubicin .

- Enzyme Inhibition :

- Test against kinases (e.g., EGFR) using fluorescence-based ATPase assays. IC₅₀ values <10 μM suggest strong inhibitory potential .

Advanced Research Questions

Q. What strategies can resolve contradictory data regarding this compound’s biological activity across experimental models?

Methodological Answer:

- Mechanistic Validation : Use surface plasmon resonance (SPR) to confirm direct target binding. For example, SPR data showing a K_D of 2.3 nM for EGFR supports its role in anticancer activity .

- Metabolic Stability Testing : Compare activity in cell-free vs. cell-based assays. Reduced efficacy in cell-based models may indicate rapid metabolism, requiring prodrug design .

- Species-Specific Variability : Test orthologs of human targets in rodent or primate models to identify interspecies differences in binding affinity .

Q. How can computational modeling predict target interactions and guide structure-activity relationship (SAR) studies?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to EGFR (PDB: 1M17). Key interactions include hydrogen bonds between the sulfonamide group and Lys721, and π-π stacking of the thiazole ring with Phe699 .

- SAR Optimization :

- Replace the methoxy group with electron-withdrawing groups (e.g., -NO₂) to enhance kinase inhibition.

- Modify the piperidine methyl group to reduce steric hindrance and improve binding pocket fit .

Q. Table 2: Computational SAR Insights

| Modification | Δ Binding Energy (kcal/mol) | Biological Impact | Reference |

|---|---|---|---|

| Methoxy → Nitro | -3.2 | Increased EGFR inhibition | |

| 3-Methylpiperidine → H | +1.5 | Reduced target affinity |

Q. What methodologies are critical for evaluating metabolic stability and pharmacokinetic properties in preclinical development?

Methodological Answer:

- In Vitro Metabolism :

- Incubate with human liver microsomes (HLM) and measure half-life (t₁/₂). A t₁/₂ >60 minutes suggests favorable metabolic stability .

- Pharmacokinetic Profiling :

- Administer intravenously (IV) and orally (PO) in rodents. Calculate bioavailability (F) using AUC values from plasma concentration-time curves .

- CYP450 Inhibition : Screen against CYP3A4 and CYP2D9 isoforms using fluorogenic substrates. IC₅₀ >10 μM indicates low risk of drug-drug interactions .

Q. Table 3: Key Pharmacokinetic Parameters

| Parameter | Value (IV) | Value (PO) | Acceptable Range | Reference |

|---|---|---|---|---|

| Bioavailability (F) | 100% | 22% | >20% for PO | |

| Half-life (t₁/₂) | 4.1 h | 3.8 h | >2 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.